molecular formula C18H14O7 B5807741 [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate

[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B5807741
M. Wt: 342.3 g/mol
InChI Key: NOFOIYDLAWPDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate is a complex organic compound that features a furan ring and a chromene moiety

Properties

IUPAC Name

(5-ethoxycarbonylfuran-2-yl)methyl 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O7/c1-2-22-18(21)15-8-7-12(24-15)10-23-16(19)13-9-11-5-3-4-6-14(11)25-17(13)20/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFOIYDLAWPDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)COC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 5-(ethoxycarbonyl)-2-furaldehyde with 2-oxo-2H-chromene-3-carboxylic acid under acidic or basic conditions. The reaction may require a catalyst to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical reactivity allows for the modification of material surfaces to enhance performance.

Mechanism of Action

The mechanism of action of [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • [5-(methoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate
  • [5-(ethoxycarbonyl)-2-thienyl]methyl 2-oxo-2H-chromene-3-carboxylate
  • [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-quinoline-3-carboxylate

Uniqueness

What sets [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate apart from similar compounds is its specific combination of a furan ring and a chromene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.